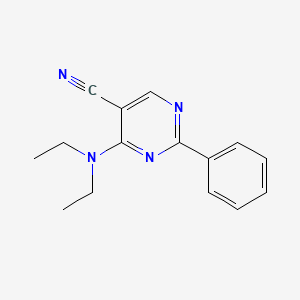

4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile

Description

Properties

CAS No. |

823795-78-4 |

|---|---|

Molecular Formula |

C15H16N4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

4-(diethylamino)-2-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C15H16N4/c1-3-19(4-2)15-13(10-16)11-17-14(18-15)12-8-6-5-7-9-12/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

URJPFRHRGVHYSF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC=C1C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile (Intermediate)

Reagents: Substituted aromatic aldehyde (e.g., benzaldehyde), malononitrile, urea, potassium carbonate.

Conditions: Reflux in absolute ethanol for 24 hours.

Workup: Addition to cold water, acidification with diluted acetic acid, filtration, washing, drying, and recrystallization from ethanol.

Yield and Characterization: Yields around 89%, melting point 180–182 °C, confirmed by IR, NMR, and mass spectrometry.

Conversion to 4-Chloro-2-phenylpyrimidine-5-carbonitrile

Reagents: The above intermediate is refluxed with phosphorus oxychloride (POCl3) for 3 hours.

Workup: Cooling, pouring into ice-cold water, filtration, drying, and recrystallization.

Yield: Approximately 56%, melting point 294–296 °C.

Introduction of the Diethylamino Group at the 4-Position

Reagents: The 4-chloro derivative is refluxed with diethylamine or diethylamino-containing nucleophiles in absolute ethanol.

Conditions: Heating under reflux for several hours (typically 3 hours).

Workup: Cooling, filtration, drying, and recrystallization from ethanol.

Outcome: Nucleophilic substitution of the 4-chloro group by the diethylamino group yields 4-(diethylamino)-2-phenylpyrimidine-5-carbonitrile.

Yield: Expected yields range from 55% to 70%, depending on reaction conditions and purification methods.

Microwave-assisted synthesis: Microwave irradiation has been reported to enhance yields and reduce reaction times in pyrimidine-5-carbonitrile synthesis, with yields up to 90% and reaction times shortened to minutes compared to conventional heating.

One-pot multi-component reactions: The Biginelli-inspired three-component reaction involving α-cyanoketones, aldehydes, and guanidines can be adapted to introduce the diethylamino substituent by using appropriate amine sources or post-synthetic modification.

Catalysts and solvents: Use of bases such as potassium carbonate or ammonium chloride as catalysts in ethanol or DMF solvents has been shown to improve reaction efficiency and product purity.

| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzaldehyde, malononitrile, urea | K2CO3, reflux in ethanol 24 h | 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile | 89 | Intermediate for further substitution |

| 2 | Intermediate from Step 1 | POCl3, reflux 3 h | 4-Chloro-2-phenylpyrimidine-5-carbonitrile | 56 | Chlorination at 4-position |

| 3 | 4-Chloro derivative | Diethylamine, reflux in ethanol 3 h | 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile | 55-70 | Nucleophilic substitution |

| Alt. | α-Cyanoketone, aldehyde, guanidine | One-pot, reflux or microwave | 2-Amino-4,6-disubstituted pyrimidine-5-carbonitriles | 45-89 | Multi-component synthesis alternative |

The intermediate and final products are characterized by IR spectroscopy showing characteristic cyano (C≡N) stretching around 2200 cm⁻¹, amino (NH, NH2) bands, and aromatic C-H stretches.

$$^{1}H$$-NMR spectra confirm the presence of aromatic protons, amino protons (exchangeable with D2O), and aliphatic protons from the diethylamino group.

Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights.

Melting points and elemental analysis data align closely with calculated values, confirming compound purity and identity.

The preparation of 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile is effectively achieved through a multi-step synthetic route starting from benzaldehyde, malononitrile, and urea to form a pyrimidine intermediate, followed by chlorination and nucleophilic substitution with diethylamine. Alternative methods such as microwave-assisted synthesis and one-pot multi-component reactions offer improved efficiency and yields. The described methods are supported by comprehensive analytical data confirming the structure and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific information, data tables, or case studies about the applications of the compound "4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile." However, the search results do provide some information about pyrimidine derivatives in general, their synthesis, and some of their applications:

Pyrimidine Derivatives and their Applications

- Antimicrobial Agents Pyrimidine and its derivatives have been studied for their potential as antimicrobial agents against various microbes . Many pyrimidines have exhibited in vitro antimicrobial activities, which could help in the development of more effective antimicrobial agents .

- Inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines were assessed in silico as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), synthesized, and tested for inhibitory activity against PfDHFR in vitro .

- CDK9 Inhibitors Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors and may have antitumor activity .

- Mnk Inhibitors 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives have been reported as Mnk inhibitors, which may provide a novel anticancer therapeutic strategy .

- JAK Kinase Inhibitors Phenyl amino pyrimidine compounds can act as inhibitors of protein kinases, including JAK kinases . These kinase inhibitors can be used in the treatment of kinase-associated diseases such as immunological and inflammatory diseases, hyperproliferative diseases, viral diseases, metabolic diseases, and vascular diseases .

- Pyrimidine-5-carbonitriles Compounds containing pyrimidine-5-carbonitriles have been studied for their biological applications .

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group and the pyrimidine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituent patterns, molecular weights, melting points, and spectral features of 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile with similar pyrimidinecarbonitriles:

*Molecular weight calculated based on inferred formula.

Key Observations:

- Electron-Withdrawing Groups : The carbonitrile group at position 5 consistently shows an IR absorption near 2212 cm⁻¹ across analogs .

- Amino Substituents: Bulky groups like diethylamino (vs. dimethylamino or cyclohexylamino) may lower melting points due to reduced crystallinity. For example, 4f (dimethylamino, 162°C) vs. 4h (amino, 222°C) .

Biological Activity

4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which may contribute to various pharmacological effects, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile

- Molecular Formula : C14H16N4

- Molecular Weight : 240.31 g/mol

- CAS Number : 823795-78-4

The compound features a pyrimidine ring substituted with a diethylamino group and a phenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile | Antimicrobial | Various resistant strains |

| 6-Phenyl-2,4-disubstituted pyrimidine derivatives | Antimicrobial | E. coli, S. aureus |

Antiviral Activity

Pyrimidine-based compounds have also been explored for their antiviral properties. Some derivatives have shown efficacy against viruses like Zika and Dengue, with effective concentrations (EC50) in the low micromolar range. The antiviral mechanism may involve inhibition of viral replication and interference with viral RNA synthesis.

| Compound | Activity | Virus |

|---|---|---|

| 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile | Potentially antiviral | ZIKV, DENV |

| Pyrimidine derivatives | Antiviral | Influenza virus |

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented. They have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, compounds targeting the mitogen-activated protein kinase (MAPK) signaling pathway have demonstrated promising results in reducing tumor growth.

| Compound | Activity | Cancer Type |

|---|---|---|

| 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile | Anticancer | Various cancers (breast, lung) |

| Mnk inhibitors (related compounds) | Anticancer | Acute myeloid leukemia |

The biological activity of 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. For example:

- Inhibition of Enzymes : Compounds may act as competitive inhibitors of enzymes like dihydrofolate reductase (DHFR), crucial for nucleotide synthesis.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through modulation of apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various pyrimidine derivatives against resistant bacterial strains. The results indicated that compounds similar to 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile exhibited significant inhibition zones against pathogens like Staphylococcus aureus.

- Antiviral Evaluation : In vitro studies demonstrated that related pyrimidine compounds effectively inhibited Zika virus replication in cell cultures at concentrations below 10 µM, suggesting a viable therapeutic pathway for viral infections.

- Anticancer Trials : Clinical evaluations of pyrimidine derivatives targeting MAPK pathways showed reduced tumor sizes in preclinical models of breast cancer, highlighting their potential as novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 4-(Diethylamino)-2-phenylpyrimidine-5-carbonitrile?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of a halogen or methylthio group at the pyrimidine C4 position. For example:

- Step 1: Start with a precursor such as 2-phenyl-4-(methylthio)pyrimidine-5-carbonitrile.

- Step 2: React with diethylamine under reflux in a solvent system (e.g., DMSO:Water 5:5) to replace the methylthio group with a diethylamino moiety .

- Step 3: Purify via acidification, filtration, and crystallization. Characterization via IR (to confirm CN and NH stretches), (to verify diethylamino proton signals at δ ~3.0–3.5 ppm), and elemental analysis is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- IR Spectroscopy: Detect nitrile (CN) stretches near 2212 cm and amine (NH) stretches around 3300–3478 cm .

- NMR Spectroscopy:

- : Identify diethylamino protons (quartet at δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

- : Confirm nitrile carbon (~117 ppm) and pyrimidine ring carbons (~80–170 ppm) .

- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z ~307 for CHN) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Key variables to optimize:

- Solvent System: Polar aprotic solvents like DMSO enhance nucleophilicity of amines. A DMSO:Water (5:5) system improves solubility and reaction efficiency .

- Temperature: Reflux (~80–100°C) ensures sufficient energy for substitution without decomposition .

- Reaction Time: Extended reflux (e.g., 12–24 hours) may be required for complete conversion, monitored via TLC or HPLC .

- Purification: Acidification with dilute HCl precipitates the product, while crystallization from ethanol/water mixtures enhances purity .

Q. How do structural modifications (e.g., substituent variation) affect biological activity in pyrimidinecarbonitrile derivatives?

Methodological Answer:

- Substituent Effects:

- Electron-donating groups (e.g., diethylamino) at C4 enhance solubility and may modulate receptor binding .

- Aromatic substituents at C2 (e.g., phenyl) influence π-π stacking interactions in biological targets .

- Experimental Design:

Q. How can contradictions in reported biological activities of similar pyrimidine derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., consistent cell lines, IC measurement methods) .

- Structural Similarity: Ensure analogs are compared under identical conditions. For example, 4-amino vs. 4-diethylamino groups may exhibit divergent pharmacokinetics .

- Data Validation: Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.